molecular formula C28H27N5O4 B13947572 2-(Benzoylamino)-N-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-oxo-2-propanyl}benzamide CAS No. 384344-81-4

2-(Benzoylamino)-N-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-oxo-2-propanyl}benzamide

Cat. No.: B13947572
CAS No.: 384344-81-4
M. Wt: 497.5 g/mol
InChI Key: BXBBTPNMXQAEAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzoylamino)-N-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-oxo-2-propanyl}benzamide (CAS 384344-81-4) is a high-purity, complex synthetic organic compound provided for advanced life science research and chemical development. With the molecular formula C₂₈H₂₇N₅O₄ and a molecular weight of 497.55 g/mol, this benzamide derivative features a unique molecular architecture that incorporates multiple pharmacologically significant motifs, including a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group. This specific structural complexity suggests potential for investigation in various biochemical pathways, particularly as a core scaffold or building block in medicinal chemistry for the design and synthesis of novel enzyme inhibitors or receptor modulators. The compound's mechanism of action is structurally inferred and requires researcher validation; its benzamide core and pyrazolone moiety are known to confer properties that can be optimized for target engagement and selectivity. This product is offered to support pioneering academic and institutional discovery programs, specifically for probing protein-protein interactions, cellular signaling processes, and for use in high-throughput screening assays. This chemical is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Proper storage conditions and handling procedures should be followed as outlined in the associated Safety Data Sheet.

Properties

CAS No.

384344-81-4

Molecular Formula

C28H27N5O4

Molecular Weight

497.5 g/mol

IUPAC Name

2-benzamido-N-[1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl]benzamide

InChI

InChI=1S/C28H27N5O4/c1-18(25(34)31-24-19(2)32(3)33(28(24)37)21-14-8-5-9-15-21)29-27(36)22-16-10-11-17-23(22)30-26(35)20-12-6-4-7-13-20/h4-18H,1-3H3,(H,29,36)(H,30,35)(H,31,34)

InChI Key

BXBBTPNMXQAEAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Formation of the pyrazolone ring system.
  • Coupling of the pyrazolone with an amino acid derivative or amino-propanyl intermediate.
  • Final acylation with benzoyl chloride or benzoylamino derivatives to form the benzamide linkages.

Stepwise Synthesis

Synthesis of the Pyrazolone Core
  • The pyrazolone ring, specifically 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl, is commonly synthesized via condensation of hydrazine derivatives with β-ketoesters or β-diketones.
  • For example, phenylhydrazine reacts with ethyl acetoacetate or similar β-ketoesters under reflux in ethanol, forming the pyrazolone ring after cyclization and tautomerization.
Preparation of the Amino-Propanyl Intermediate
  • The amino-propanyl moiety, often as an N-substituted amino acid derivative, can be prepared by coupling amino acids (like alanine derivatives) with suitable protecting groups.
  • This intermediate may be synthesized via amide bond formation between the amino group and benzoyl chloride derivatives, or by peptide coupling reagents such as EDCI or DCC in organic solvents.
Coupling of Pyrazolone and Amino-Propanyl Units
  • The pyrazolone amino group is linked to the amino-propanyl intermediate via nucleophilic substitution or amide bond formation.
  • This step may involve activation of carboxyl groups or use of coupling reagents to ensure regioselective amide bond formation, yielding the N-substituted benzamide structure with the pyrazolone moiety attached.
Final Acylation to Form the Benzoylamino Group
  • The terminal benzoylamino group is introduced by reacting the amine intermediate with benzoyl chloride under controlled conditions.
  • The reaction is typically carried out in an inert solvent such as dichloromethane or ether, with a base like triethylamine to neutralize HCl formed during the reaction.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Pyrazolone formation Phenylhydrazine + β-ketoester, reflux EtOH Yields pyrazolone ring, mild reflux
Amino-propanyl intermediate Amino acid derivative + coupling reagent Use EDCI/DCC, inert atmosphere
Coupling step Pyrazolone amine + activated amino-propanyl Controlled pH, room temp or slight heat
Final benzoylation Benzoyl chloride + amine, base (Et3N), DCM Low temp to avoid side reactions
  • Purification is often done by recrystallization from ethanol or chromatographic methods.
  • Reaction monitoring by TLC and characterization by NMR, IR, and mass spectrometry confirm structure and purity.

Analytical Characterization of Intermediates and Final Product

  • NMR Spectroscopy: 1H-NMR and 13C-NMR confirm the presence of aromatic protons, methyl groups on pyrazolone, and amide linkages.
  • Mass Spectrometry: Confirms molecular weight and fragmentation pattern consistent with the proposed structure.
  • X-ray Crystallography: Single-crystal X-ray diffraction studies have been reported for related benzamide-pyrazolone compounds, confirming the molecular conformation and intermolecular hydrogen bonding.
  • Elemental Analysis: Validates the empirical formula and purity.

Research Discoveries and Structural Insights

  • Recent crystallographic studies on related benzamide derivatives bearing 4-aminoantipyrine (a pyrazolone analogue) reveal strong intermolecular hydrogen bonding between the benzamide N-H and pyrazolone carbonyl oxygen, which influences crystal packing and stability.
  • The substitution pattern on the pyrazolone ring (1,5-dimethyl and 2-phenyl) is essential for biological activity and affects the electronic properties facilitating amide bond formation.
  • The synthetic routes involving hydrazine condensation and subsequent amide coupling are well-established, providing good yields and regioselectivity.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Intermediates Typical Conditions Outcome/Notes
Pyrazolone synthesis Phenylhydrazine + β-ketoester Reflux in ethanol Formation of 1,5-dimethyl-3-oxo-2-phenylpyrazolone
Amino-propanyl intermediate Protected amino acid + coupling reagent Room temp, inert atmosphere Formation of amino-propanyl amide
Coupling of pyrazolone and amino-propanyl Activated carboxyl + pyrazolone amine Mild heating or room temp Formation of N-substituted benzamide
Final benzoylation Benzoyl chloride + amine Low temp, base present Formation of benzoylamino benzamide

Chemical Reactions Analysis

BENZAMIDE, 2-(BENZOYLAMINO)-N-[2-[(2,3-DIHYDRO-1,5-DIMETHYL-3-OXO-2-PHENYL-1H-PYRAZOL-4-YL)AMINO]-1-METHYL-2-OXOETHYL]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as benzamide and pyrazolyl derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

BENZAMIDE, 2-(BENZOYLAMINO)-N-[2-[(2,3-DIHYDRO-1,5-DIMETHYL-3-OXO-2-PHENYL-1H-PYRAZOL-4-YL)AMINO]-1-METHYL-2-OXOETHYL]- has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

    Biological Research: Researchers investigate the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential as a drug candidate.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of BENZAMIDE, 2-(BENZOYLAMINO)-N-[2-[(2,3-DIHYDRO-1,5-DIMETHYL-3-OXO-2-PHENYL-1H-PYRAZOL-4-YL)AMINO]-1-METHYL-2-OXOETHYL]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, resulting in altered cellular signaling and function. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Core Structure Substituent(s) Molecular Weight (g/mol) Key Features
Target compound (151921-17-4) Pyrazolone Benzamide, amino-propanamide 378.42 Chiral center (S-configuration), planar amide groups, hydrogen-bonding dimerization
4-Amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethylbenzamide (24891-21-2) Pyrazolone 4-Aminobenzamide, ethyl group 322.36 Anti-inflammatory activity, N,O-bidentate directing group for metal catalysis
N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide (5702-68-1) Pyrazolone Benzamide 307.34 Simplified analog; lacks amino-propanamide bridge; used in analgesic studies
N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)formamide Pyrazolone Formamide 231.25 Smaller substituent; higher solubility, reduced steric hindrance
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide Pyrazolone Dichlorophenyl acetamide 385.26 Bioactive analog with penicillin-like structural motifs; R22(10) hydrogen-bonded dimers

Hydrogen Bonding and Crystallographic Behavior

The target compound exhibits R22(10) hydrogen-bonded dimers via N–H⋯O interactions, a pattern also observed in dichlorophenyl acetamide analogs . This dimerization is critical for stabilizing crystal lattices and may influence solubility and bioavailability. In contrast, the formamide analog (CAS 5702-68-1) lacks extended hydrogen-bonding networks due to its smaller substituent, leading to higher solubility .

Biological Activity

2-(Benzoylamino)-N-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-oxo-2-propanyl}benzamide is a complex organic compound with a molecular weight of approximately 497.55 g/mol. Its structure includes a benzamide core modified by a benzoylamino group and a unique side chain featuring a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure

The compound's IUPAC name is N-{1-[1,5-dimethyl-3-oxo-2-(phenyl)-2,3-dihydro-pyrazol-4-yl]amino}-1-(benzoyl)-2-propanyl-benzamide. The structural features include:

Component Description
Benzamide CoreBasic structure that contributes to the compound's biological activity.
Benzoylamino GroupEnhances binding affinity to biological targets.
Pyrazole MoietyKnown for anti-inflammatory properties and potential receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of P2X7 receptors, which are involved in inflammatory responses and pain pathways. The dual functional groups (benzoylamino and pyrazole) may provide synergistic effects not observed in simpler analogs.

In Vitro Studies

Research has indicated that compounds structurally similar to 2-(Benzoylamino)-N-{1-[...]} exhibit significant inhibitory effects on P2X7 receptors. These studies typically focus on:

  • Binding Affinity : Assessing how well the compound binds to target receptors.
  • Enzymatic Activity : Evaluating the inhibition of specific enzymes associated with disease processes.

Case Studies

A notable study explored the pharmacological effects of similar pyrazole derivatives on inflammation and pain management. Results demonstrated that these compounds could effectively reduce inflammation markers in vitro, suggesting potential therapeutic applications for conditions like arthritis and neuropathic pain .

Comparative Analysis

To better understand the uniqueness of 2-(Benzoylamino)-N-{1-[...]} compared to related compounds, a comparative analysis is presented below:

Compound Name Key Features Biological Activity
BenzamideBasic structureCommonly used in pharmaceuticals
Pyrazole DerivativeContains pyrazole ringKnown for anti-inflammatory properties
N-(4-hydroxyphenyl)benzamideHydroxylated phenyl groupDifferent solubility characteristics

The unique combination of functional groups in 2-(Benzoylamino)-N-{1-[...]} enhances its potential as a therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.